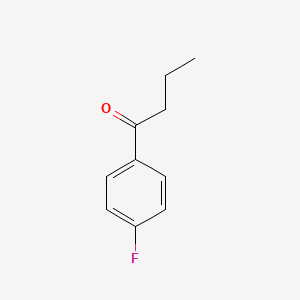

4'-Fluorobutyrophenone

Description

The exact mass of the compound 4'-Fluorobutyrophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Fluorobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluorobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDXPJMOWRLLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206947 | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-83-2 | |

| Record name | 1-(4-Fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Fluorobutyrophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4'-Fluorobutyrophenone, a key chemical intermediate, utilizing the Friedel-Crafts acylation reaction. This guide details the underlying mechanism, experimental protocols, and relevant quantitative data, and contextualizes the synthesis within pharmaceutical development.

Introduction: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation, first discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] This electrophilic aromatic substitution reaction is widely employed to synthesize aryl ketones, which are valuable precursors in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.[2]

The reaction typically involves treating an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantages of avoiding carbocation rearrangements and polysubstitution, as the resulting ketone product is deactivated towards further substitution.[3]

This guide focuses on the specific application of this reaction to produce 4'-Fluorobutyrophenone. This compound and its derivatives are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the class of butyrophenone antipsychotics like Haloperidol and Melperone.[4]

The Core Mechanism of Acylation

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. The process is initiated by the activation of the acylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion.

The key steps are:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride (e.g., butyryl chloride), polarizing the carbon-halogen bond. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the active electrophile.[2]

-

Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring (fluorobenzene) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This action restores the aromaticity of the ring, yielding the final aryl ketone product (4'-Fluorobutyrophenone).[1] The AlCl₃ catalyst is regenerated in this step, although it remains complexed to the product ketone, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[1]

Caption: Mechanism of 4'-Fluorobutyrophenone Synthesis.

Experimental Protocol

The following section outlines a representative experimental procedure for the synthesis of butyrophenone derivatives via Friedel-Crafts acylation. This protocol is adapted from established methods for the synthesis of the structurally analogous 4-Chloro-4'-fluorobutyrophenone and should be optimized for specific laboratory conditions.[5][6]

Materials and Reagents:

-

Fluorobenzene

-

Butyryl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A clean, dry round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas) is charged with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Cooling: The suspension is cooled in an ice-water bath to 0-5°C.

-

Reactant Addition: A solution of fluorobenzene and butyryl chloride in dichloromethane is prepared. This solution is added dropwise to the cooled, stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-4 hours.[5][6]

-

Workup - Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 4'-Fluorobutyrophenone.

Caption: Experimental Workflow for Friedel-Crafts Synthesis.

Quantitative Data and Characterization

The following tables summarize representative quantitative data for Friedel-Crafts acylation of fluorobenzene. The data presented is for the synthesis of the closely related 4-Chloro-4'-fluorobutyrophenone, which is expected to have similar reaction parameters and yield to the target compound.[5][6]

Table 1: Representative Reaction Conditions and Yield

| Parameter | Value / Description | Reference |

|---|---|---|

| Aromatic Substrate | Fluorobenzene | [6] |

| Acylating Agent | 4-Chlorobutyryl Chloride | [6] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [5][6] |

| Stoichiometry (FB:AcylCl) | 1 : 1.05 | [6] |

| Solvent | Dichloromethane (CH₂Cl₂) | [5][6] |

| Temperature | 0-5°C (addition), then 20°C / Room Temp. | [5][6] |

| Reaction Time | 4 hours | [5] |

| Yield | 86.9% - 90% |[5][6] |

Table 2: Representative Spectroscopic Data for Product Characterization Note: Data shown is for 4-Chloro-4'-fluorobutyrophenone (MW: 200.64 g/mol ). Spectroscopic data for 4'-Fluorobutyrophenone (MW: 166.19 g/mol ) is available in spectral databases.[7]

| Analysis | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.03-7.97 (m, 2H, Ar-H), 7.17-7.09 (m, 2H, Ar-H), 3.68 (t, J=6.2 Hz, 2H, -CH₂Cl), 3.15 (t, J=7.0 Hz, 2H, -COCH₂-), 2.22 (quint, 2H, -CH₂CH₂CH₂-) | [4][5] |

| ¹³C NMR (CDCl₃) | δ 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, Ar-C), 130.6 (d, J=9.3 Hz, Ar-CH), 115.9 (d, J=22.2 Hz, Ar-CH), 44.6 (-CH₂Cl), 35.2 (-COCH₂-), 26.7 (-CH₂CH₂CH₂-) | [4][5] |

| GC-MS (m/z) | 200 (M+), 164, 138, 123 (base peak), 107 | [4][5] |

Application in Drug Development

The butyrophenone moiety is a classic pharmacophore found in a range of neuroleptic (antipsychotic) drugs. 4'-Fluorobutyrophenone and its halogenated analogues serve as crucial intermediates for accessing these complex molecular architectures. The synthesis of these intermediates via Friedel-Crafts acylation is often a key initial step in the overall synthetic route to the final API. For instance, 4-Chloro-4'-fluorobutyrophenone is a direct precursor to widely used antipsychotics such as Haloperidol, Melperone, and Droperidol.[4]

Caption: Synthetic Pathway from Precursors to APIs.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 5. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 6. Study on Synthesis of 4-chloro-4’-fluorobutyrophenone and 1-substituted Phenyl-2-pyrrolidone - Dissertation [m.dissertationtopic.net]

- 7. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4'-Fluorobutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Fluorobutyrophenone (CAS No. 582-83-2), also known as 1-(4-fluorophenyl)butan-1-one. The information is compiled from publicly available databases and is intended to support research and development activities. This document presents available mass spectrometry data and provides an analytical estimation for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on analogous compounds, in the absence of readily available experimental spectra in the public domain.

Mass Spectrometry (MS)

Mass spectrometry of 4'-Fluorobutyrophenone provides key information about its molecular weight and fragmentation pattern, aiding in its identification.

Data Presentation

The electron ionization (EI) mass spectrum of 4'-Fluorobutyrophenone is characterized by a molecular ion peak and several major fragment ions. The data is summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 166 | ~7 | [M]⁺ (Molecular Ion) |

| 123 | 100 | [C₇H₄FO]⁺ (Base Peak) |

| 95 | ~37 | [C₆H₄F]⁺ |

| 75 | ~13 | [C₆H₃]⁺ |

Table 1: Key Mass Spectrometry data for 4'-Fluorobutyrophenone. Data sourced from PubChem.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum for 4'-Fluorobutyrophenone is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of 4'-Fluorobutyrophenone is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, which is typically operated in electron ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole analyzer).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 | dd | 2H | Aromatic protons ortho to C=O |

| ~7.15 | t | 2H | Aromatic protons meta to C=O |

| ~2.95 | t | 2H | -CH₂- adjacent to C=O |

| ~1.75 | sextet | 2H | -CH₂- |

| ~1.00 | t | 3H | -CH₃ |

Table 2: Predicted ¹H NMR chemical shifts for 4'-Fluorobutyrophenone. These are estimated values.

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.5 | C=O |

| ~165.8 (d, ¹JCF ≈ 255 Hz) | C-F |

| ~133.0 (d) | Quaternary aromatic C |

| ~130.5 (d, ³JCF ≈ 9 Hz) | Aromatic CH ortho to C=O |

| ~115.7 (d, ²JCF ≈ 22 Hz) | Aromatic CH meta to C=O |

| ~38.5 | -CH₂- adjacent to C=O |

| ~17.5 | -CH₂- |

| ~13.8 | -CH₃ |

Table 3: Predicted ¹³C NMR chemical shifts for 4'-Fluorobutyrophenone. These are estimated values.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 4'-Fluorobutyrophenone is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton-decoupled mode is standard for ¹³C NMR to produce a spectrum of singlets.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum for 4'-Fluorobutyrophenone is noted as being available from SpectraBase, obtained using a KBr wafer technique.[1] However, a detailed peak list is not provided in the readily accessible search results. The following table presents an estimated list of characteristic absorption bands based on the functional groups present in the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3070-3030 | Medium | C-H stretch | Aromatic |

| ~2960-2870 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1685 | Strong | C=O stretch | Aryl Ketone |

| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1230 | Strong | C-F stretch | Aryl-F |

| ~840 | Strong | C-H bend | 1,4-disubstituted benzene |

Table 4: Predicted characteristic IR absorption bands for 4'-Fluorobutyrophenone. These are estimated values.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Wafer): A small amount of solid 4'-Fluorobutyrophenone (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Background Spectrum: An empty sample compartment is used to run a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: The KBr pellet is placed in a sample holder in the FTIR spectrometer's beam path. The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4'-Fluorobutyrophenone.

Caption: General workflow for spectroscopic analysis of 4'-Fluorobutyrophenone.

References

Physical and chemical properties of 4'-Fluorobutyrophenone

An In-Depth Technical Guide to 4'-Fluorobutyrophenone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential pharmacological relevance of 4'-Fluorobutyrophenone (CAS No. 582-83-2). The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

4'-Fluorobutyrophenone, also known as 1-(4-fluorophenyl)butan-1-one, is a halogenated aromatic ketone.[1] Its core properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁FO | [2] |

| Molecular Weight | 166.20 g/mol | [2] |

| CAS Number | 582-83-2 | [2] |

| Appearance | Expected to be a solid at room temperature | [1] |

| Melting Point | 38 °C | [1] |

| Boiling Point | 102 °C | [1] |

| Density | ~1.05 g/cm³ (predicted) | |

| Solubility | Insoluble in water | |

| Synonyms | 1-(4-fluorophenyl)butan-1-one, p-Fluorobutyrophenone | [1] |

Synthesis of 4'-Fluorobutyrophenone

A common and effective method for the synthesis of 4'-Fluorobutyrophenone is the Friedel-Crafts acylation of fluorobenzene with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5][6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of butyryl chloride in anhydrous dichloromethane to the stirred suspension via the addition funnel.

-

After the addition is complete, add fluorobenzene dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C.

-

Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-Fluorobutyrophenone.

Spectral Properties and Analysis

The structural elucidation of 4'-Fluorobutyrophenone is accomplished through various spectroscopic techniques. While specific experimental spectra are proprietary or not publicly detailed, the expected characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | 7.9 - 8.1 | Triplet of doublets |

| Aromatic (ortho to F) | 7.1 - 7.3 | Triplet of doublets |

| -CH₂- (adjacent to C=O) | ~2.9 | Triplet |

| -CH₂- (middle of chain) | ~1.7 | Sextet |

| -CH₃ (terminal) | ~1.0 | Triplet |

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom, with the carbon attached to the fluorine atom appearing as a doublet due to C-F coupling.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~200 |

| Aromatic (C-F) | ~165 (doublet) |

| Aromatic (C-C=O) | ~133 |

| Aromatic (ortho to C=O) | ~131 (doublet) |

| Aromatic (ortho to F) | ~115 (doublet) |

| -CH₂- (adjacent to C=O) | ~38 |

| -CH₂- (middle of chain) | ~18 |

| -CH₃ (terminal) | ~14 |

General NMR Experimental Protocol:

-

Dissolve a 5-10 mg sample of 4'-Fluorobutyrophenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of 4'-Fluorobutyrophenone will be dominated by a strong absorption band corresponding to the carbonyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ketone) | 1700 - 1680 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-F stretch | 1250 - 1100 | Strong |

General FT-IR Experimental Protocol (ATR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 4'-Fluorobutyrophenone sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), 4'-Fluorobutyrophenone is expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment Ion |

| 166 | [M]⁺ (Molecular ion) |

| 123 | [C₇H₄FO]⁺ (loss of propyl group) |

| 95 | [C₆H₄F]⁺ (loss of butyryl group) |

General MS Experimental Protocol (GC-MS):

-

Dissolve a dilute solution of 4'-Fluorobutyrophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The compound is separated on the GC column and then introduced into the ion source of the MS.

-

The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Pharmacological Context and Potential Biological Activity

4'-Fluorobutyrophenone is a known human metabolite of the antipsychotic drug bromperidol.[2][7][8] Butyrophenones as a chemical class are well-established as potent antagonists of the dopamine D2 receptor.[9][10][11][12] This is the primary mechanism of action for many antipsychotic drugs. Therefore, it is plausible that 4'-Fluorobutyrophenone retains some affinity for and activity at the dopamine D2 receptor.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9][11] Antagonism of this receptor by a ligand like a butyrophenone blocks the downstream effects of dopamine.

Key Signaling Events Blocked by D2 Antagonism:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

β-Arrestin Pathway: D2 receptors also signal through β-arrestin-dependent pathways, which can be involved in receptor desensitization and internalization, as well as scaffolding of other signaling proteins.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the affinity of 4'-Fluorobutyrophenone for the dopamine D2 receptor, a competitive radioligand binding assay can be performed.[13][14][15][16][17]

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

A radiolabeled D2 receptor antagonist with high affinity (e.g., [³H]-Spiperone).

-

Unlabeled 4'-Fluorobutyrophenone.

-

A known unlabeled D2 receptor antagonist for determining non-specific binding (e.g., haloperidol).

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled 4'-Fluorobutyrophenone.

-

In a 96-well plate, combine the D2 receptor-expressing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of 4'-Fluorobutyrophenone.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of 4'-Fluorobutyrophenone and determine the IC₅₀ (the concentration that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

4'-Fluorobutyrophenone is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

This guide provides a foundational understanding of 4'-Fluorobutyrophenone for research and development purposes. Further experimental validation is necessary to confirm the specific properties and biological activities of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Interindividual variation in bromperidol metabolism and relationship to therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased plasma concentrations of bromperidol and its reduced metabolite with levomepromazine, but not with thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 17. support.nanotempertech.com [support.nanotempertech.com]

4'-Fluorobutyrophenone: A Keystone Precursor in the Synthesis of Antipsychotic Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorobutyrophenone and its derivatives, particularly 4-chloro-4'-fluorobutyrophenone, represent a critical structural motif in the development of a significant class of antipsychotic medications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pivotal role of 4'-fluorobutyrophenone as a precursor to potent butyrophenone antipsychotics. Detailed experimental protocols for the synthesis of key antipsychotic agents, extensive quantitative data on their receptor binding affinities, and a thorough exploration of the underlying signaling pathways are presented to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

The butyrophenone class of antipsychotics, introduced in the mid-20th century, marked a significant advancement in the pharmacological management of psychosis, particularly schizophrenia.[1] These agents, while structurally distinct from the earlier phenothiazines, share a common mechanism of action centered on the antagonism of dopamine D2 receptors in the central nervous system.[2][3] A cornerstone in the synthesis of many of these potent neuroleptics is 4'-fluorobutyrophenone and its halogenated intermediate, 4-chloro-4'-fluorobutyrophenone.[4][5][6] This guide delves into the technical details of utilizing this precursor for the synthesis of prominent antipsychotic drugs, their interaction with key neuroreceptors, and the subsequent intracellular signaling cascades they modulate.

Physicochemical Properties of 4'-Fluorobutyrophenone and its Chloro-derivative

A thorough understanding of the physicochemical properties of the precursor is essential for its effective use in synthesis. The properties of 4'-Fluorobutyrophenone and its key intermediate, 4-Chloro-4'-fluorobutyrophenone, are summarized below.

| Property | 4'-Fluorobutyrophenone | 4-Chloro-4'-fluorobutyrophenone |

| CAS Number | 582-83-2[7] | 3874-54-2[8] |

| Molecular Formula | C₁₀H₁₁FO[7] | C₁₀H₁₀ClFO[9] |

| Molecular Weight | 166.19 g/mol [7] | 200.64 g/mol [9] |

| Appearance | Not explicitly stated | White to off-white solid or pale yellow to off-white liquid[2][9][10] |

| Melting Point | Not explicitly stated | 5-6 °C[9] |

| Boiling Point | Not explicitly stated | 122 °C at 0.7 mmHg[9] |

| Density | 1.050 g/cm³ (Predicted)[10] | 1.22-1.23 g/mL at 25 °C[8][9][11] |

| Solubility | Insoluble in water[10] | Sparingly soluble in water (0.38 g/L at 20 °C), soluble in organic solvents like ethanol, ether, and chloroform[2][10] |

| Refractive Index | Not explicitly stated | n20/D 1.5255[8][11] |

Synthesis of Butyrophenone Antipsychotics

The general synthetic route to butyrophenone antipsychotics involves the N-alkylation of a suitable piperidine-containing moiety with 4-chloro-4'-fluorobutyrophenone. This reaction is a cornerstone of the manufacturing process for this class of drugs.

Synthesis of the Precursor: 4-Chloro-4'-fluorobutyrophenone

The synthesis of 4-chloro-4'-fluorobutyrophenone is typically achieved through a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]

Experimental Protocol: Friedel-Crafts Acylation

-

To a solution of 4-chlorobutyryl chloride in a suitable solvent (e.g., 1,2-dichloroethane) at 0 °C, add aluminum chloride (AlCl₃).

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Add fluorobenzene to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 4-chloro-4'-fluorobutyrophenone, which can be further purified by recrystallization or column chromatography.[10]

Synthesis of Haloperidol

Haloperidol is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[12][13]

Experimental Protocol: Synthesis of Haloperidol

-

In a reactor, combine 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride, potassium iodide, and water.

-

Stir the mixture and add potassium hydroxide.

-

After a brief stirring period, add 4-chloro-4'-fluorobutyrophenone enol ether (prepared from 4-chloro-4'-fluorobutyrophenone).[13]

-

Reflux the mixture for 3-5 hours.[13]

-

After cooling, the reaction mixture is acidified, and the precipitated haloperidol is isolated.

Synthesis of Trifluperidol

Trifluperidol synthesis involves the alkylation of 4-(3-(trifluoromethyl)phenyl)-4-piperidinol with 4-chloro-4'-fluorobutyrophenone.[11]

Experimental Protocol: Synthesis of Trifluperidol

-

The precursor, 4-(3-(trifluoromethyl)phenyl)-4-piperidinol, is prepared via a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to remove the benzyl protecting group.[11]

-

The resulting 4-(3-(trifluoromethyl)phenyl)-4-piperidinol is then alkylated with 4-chloro-4'-fluorobutyrophenone in the presence of a base to yield trifluperidol.[11]

Synthesis of Benperidol

Benperidol is synthesized through the reaction of 1-(4-piperidyl)-2-benzimidazolinone with 4-chloro-4'-fluorobutyrophenone.

Experimental Protocol: Synthesis of Benperidol

While a highly detailed public-domain protocol is scarce, the synthesis follows the general principle of N-alkylation.

-

1-(4-piperidyl)-2-benzimidazolinone is dissolved in a suitable organic solvent.

-

A base, such as potassium carbonate, is added to the mixture.

-

4-chloro-4'-fluorobutyrophenone is added, and the reaction mixture is heated under reflux.

-

After the reaction is complete, the product is isolated and purified.

Synthesis of Droperidol

Droperidol is synthesized by the alkylation of 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone with 4-chloro-4'-fluorobutyrophenone.[14]

Experimental Protocol: Synthesis of Droperidol

-

The synthesis begins with the reaction of 1-benzyl-3-carbethoxy-4-piperidone with o-phenylenediamine to form a 1,5-benzodiazepine, which then rearranges.[14]

-

Debenzylation of the resulting product yields 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone.[14]

-

This intermediate is subsequently alkylated with 4-chloro-4'-fluorobutyrophenone to produce droperidol.[14]

Receptor Binding Affinity of Butyrophenone Antipsychotics

The therapeutic efficacy and side-effect profiles of butyrophenone antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.[15]

| Drug | Dopamine D₂ (Ki, nM) | Dopamine D₃ (Ki, nM) | Dopamine D₄ (Ki, nM) | Serotonin 5-HT₂A (Ki, nM) | Serotonin 5-HT₂C (Ki, nM) |

| Haloperidol | 0.89 - 2.2[16][17] | 4.6[17] | 10[17] | 120[17] | 4700[17] |

| Benperidol | 0.027 - 2.0[18] | ~0.5 - 5.0[18] | ~1.0 - 20.0[18] | High Affinity (Specific Ki not consistently reported) | Moderate Affinity (Specific Ki not consistently reported) |

| Trifluperidol | ~1.0[19] | Data Not Widely Reported | Data Not Widely Reported | High Affinity (Specific Ki not consistently reported) | Data Not Widely Reported |

| Droperidol | High Affinity (Specific Ki not consistently reported) | Data Not Widely Reported | Data Not Widely Reported | High Affinity (Specific Ki not consistently reported) | Data Not Widely Reported |

| Spiperone | ~0.057 (D₂)[20] | ~0.125 (D₃)[20] | High Affinity | High Affinity | High Affinity |

Note: Ki values can vary between studies due to different experimental conditions.

Signaling Pathways

The antipsychotic effects of butyrophenones are mediated through their interaction with dopamine and serotonin receptor signaling pathways. As antagonists, they block the downstream signaling cascades normally initiated by the binding of the endogenous neurotransmitters.

Dopamine D₂ Receptor Signaling Pathway

Butyrophenones are potent antagonists of the D₂ receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi).

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Page loading... [guidechem.com]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]

- 7. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. 4-Chloro-4 -fluorobutyrophenone 97 3874-54-2 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. chembk.com [chembk.com]

- 12. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 14. DROPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 15. scielo.br [scielo.br]

- 16. benchchem.com [benchchem.com]

- 17. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 4'-Fluorobutyrophenone in the Synthesis of Haloperidol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical examination of the pivotal role of 4'-fluorobutyrophenone and its derivatives in the chemical synthesis of haloperidol, a cornerstone antipsychotic medication. Haloperidol, a butyrophenone derivative, is widely used in the treatment of schizophrenia and other psychotic disorders.[1] Its synthesis is a well-established process in pharmaceutical chemistry, critically relying on the precise construction of its molecular framework from key intermediates.

This document details the primary synthetic pathways, presents relevant quantitative data in a structured format, outlines detailed experimental protocols from cited literature, and provides visual diagrams to illustrate the chemical transformations and workflows involved.

The Core Intermediate: 4-Chloro-4'-fluorobutyrophenone

The synthesis of haloperidol fundamentally involves the alkylation of a piperidine derivative with a butyrophenone moiety.[2][3] The key starting material for this process is 4-chloro-4'-fluorobutyrophenone (CAS No: 3874-54-2).[4][5] This compound provides the essential 4-fluorophenylbutan-1-one backbone of the final haloperidol molecule.[6] 4-Chloro-4'-fluorobutyrophenone serves as an intermediate in the production of numerous antipsychotic drugs, including but not limited to haloperidol, benperidol, droperidol, and melperone.[4][5]

The physical and chemical properties of this critical intermediate are summarized below.

| Property | Value | Reference |

| CAS Number | 3874-54-2 | [4][7] |

| Molecular Formula | C₁₀H₁₀ClFO | [4][7] |

| Molecular Weight | 200.64 g/mol | [4][7] |

| Appearance | Slightly yellow-greenish clear oil/light yellow liquid | [4][8] |

| Melting Point | 5-6 °C | [4] |

| Boiling Point | 130-132 °C at 0.975 mmHg | [4][8] |

| Density | 1.22 g/mL at 25 °C | [4][8] |

| Refractive Index | n20/D 1.5255 | [4][8] |

| Water Solubility | 0.38 g/L at 20 °C | [4][8] |

The Synthetic Pathway to Haloperidol

The most common and industrially significant synthesis of haloperidol is a two-step process:

-

Friedel-Crafts Acylation: The synthesis of the key intermediate, 4-chloro-4'-fluorobutyrophenone.

-

Nucleophilic Substitution (Alkylation): The condensation of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine to form haloperidol.

This intermediate is prepared via a Friedel-Crafts acylation reaction. Fluorobenzene is acylated using 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[9]

The final step is a nucleophilic substitution reaction. The secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine acts as a nucleophile, attacking the carbon atom bonded to chlorine in 4-chloro-4'-fluorobutyrophenone. This displaces the chloride ion and forms the final carbon-nitrogen bond, yielding haloperidol.[10]

Experimental Protocols & Data

The following sections provide detailed methodologies derived from patent literature, offering a reproducible guide for the key synthetic steps.

This protocol is adapted from patent CN112538042A and describes a high-yield synthesis of the key intermediate.[9]

Methodology:

-

A solution of 4-chlorobutyryl chloride and dichloromethane is prepared.

-

This mixture is added dropwise to a solution of fluorobenzene in dichloromethane containing anhydrous aluminum chloride.

-

The reaction is conducted at 20°C for 4 hours.

-

Following the reaction, the mixture is quenched by transferring it into ice water with stirring.

-

The layers are separated, and the organic phase is collected.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated (at 50°C) to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [9] |

| Purity | 99% | [9] |

To achieve higher purity and yield, an alternative pathway involving an enol ether intermediate has been developed, as described in patent CA1129424A.[10] This method avoids direct coupling, which can lead to impurities.[10]

Part A: Preparation of γ-chloro-4-fluorobutyrophenone enol ether

-

In a 50-gallon glass-lined reactor, charge 30 kg of γ-chloro-4-fluorobutyrophenone, 45 liters of trimethyl orthoformate, 12.5 liters of methanol, and 200 mL of concentrated sulfuric acid.

-

Cover the mixture with a nitrogen atmosphere and heat to reflux for 2 hours with stirring.

-

After reflux, distill off the excess trimethyl orthoformate and methanol under reduced pressure to obtain the enol ether intermediate.

Part B: Preparation of Haloperidol

-

In a 40-gallon stainless steel reactor, charge 6 kg of 4-p-chlorophenyl-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water under a nitrogen atmosphere.

-

Stir the mixture, warm slightly, and add 3.50 kg of potassium hydroxide.

-

After stirring for 5 minutes, add 5.95 kg of the γ-chloro-4-fluorobutyrophenone enol ether from Part A.

-

Gently reflux the mixture for 3-5 hours.

-

Cool the mixture and add 63 liters of toluene. Stir for 5 minutes and separate the layers.

-

To the toluene layer, add 6.4 liters of methanol.

-

While stirring vigorously, add 2.5 liters of concentrated hydrochloric acid to precipitate haloperidol hydrochloride.

-

Cool and filter the precipitate. The residue is purified through a series of washes and slurries with acetone:toluene:methanol and acetone:methanol mixtures.

-

For final purification, dissolve the solid in 80 liters of methanol, heat to reflux, and filter. Add 160 liters of water containing 800 mL of concentrated hydrochloric acid and reflux.

-

Cool the mixture and add 15 liters of 0.88 ammonia solution to convert the hydrochloride salt to the free base.

-

Reflux the slurry for 1.5 hours, cool, filter, wash the residue with a water:methanol mixture, and dry at 60-75°C to a constant weight.

Quantitative Data:

| Parameter | Value | Reference |

| Final Yield | 7.1 kg (78% of theoretical) | [10] |

Overall Synthesis Workflow

The complete synthesis can be visualized as a sequential process flowing from basic starting materials to the final active pharmaceutical ingredient (API).

Conclusion

4'-Fluorobutyrophenone, primarily in its 4-chloro derivative form, is an indispensable building block in the synthesis of haloperidol. The butyrophenone structure it provides is a key pharmacophore responsible for the drug's potent antipsychotic activity, primarily through the antagonism of dopamine D2 receptors.[1][11] The synthetic routes detailed herein, particularly the Friedel-Crafts acylation to form the key intermediate followed by nucleophilic substitution, represent a robust and scalable method for the industrial production of this vital medication. The development of alternative pathways, such as the enol ether method, demonstrates ongoing efforts to optimize yield and purity, ensuring the quality and efficacy of the final pharmaceutical product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 5. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]

- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 10. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 11. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Pivotal Role of the Fluorophenyl Group in Butyrophenone Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the fluorophenyl group within the butyrophenone scaffold, a chemical class of significant importance in medicinal chemistry, particularly in the development of antipsychotic drugs. The presence and position of the fluorine atom on the phenyl ring are critical determinants of the pharmacological and metabolic profiles of these compounds. This document provides a comprehensive overview of the metabolic fate, structure-activity relationships, and chemical reactivity of the fluorophenyl moiety, supported by experimental protocols and quantitative data to aid in drug design and development.

Metabolic Reactivity of the Fluorophenyl Group

The metabolic stability of a drug candidate is a crucial factor in its development. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[1] This inherent strength often imparts metabolic stability to the fluorophenyl group, protecting it from degradation by metabolic enzymes.[2] However, the fluorophenyl group in butyrophenones, exemplified by the widely studied antipsychotic haloperidol, is not metabolically inert.

Oxidative Metabolism

The primary route of metabolic attack on the fluorophenyl group, and indeed the entire butyrophenone molecule, is through oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. CYP3A4 is the major isoform responsible for the metabolism of haloperidol. While direct cleavage of the C-F bond is rare, oxidative metabolism of the aromatic ring can lead to defluorination.

Key Metabolic Pathways Involving the Butyrophenone Core:

-

Reduction of the Ketone: The carbonyl group of the butyrophenone side chain can be reduced to a secondary alcohol, forming a major metabolite.

-

Oxidative N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the butyl chain.

-

Formation of Pyridinium Metabolites: Oxidation of the piperidine ring to a neurotoxic pyridinium species is a significant metabolic pathway for some butyrophenones like haloperidol.

While these pathways do not directly involve the fluorophenyl group, the overall electronic environment created by the fluorine atom can influence the rates and regioselectivity of these reactions.

Enzymatic Defluorination

Although the C-F bond is robust, enzymatic defluorination of fluoroaromatic compounds can occur.[3][4] This process is typically initiated by an oxidative attack on the aromatic ring, often catalyzed by metalloenzymes like cytochrome P450.[5][6] The resulting hydroxylated intermediate can then undergo spontaneous or enzyme-catalyzed elimination of fluoride. While specific studies on the enzymatic defluorination of butyrophenones are limited, the general mechanisms observed for other fluoroaromatic compounds provide a framework for investigation.

Structure-Activity Relationship (SAR)

The para-substitution of a fluorine atom on the phenyl ring of the butyrophenone moiety is a well-established requirement for potent antipsychotic activity. This is primarily attributed to the favorable interactions of the fluorophenyl group within the dopamine D2 receptor binding pocket.

| Compound/Analog | Modification | D2 Receptor Affinity (Ki, nM) | Reference |

| Haloperidol | 4'-fluoro | ~1-2 | [7] |

| Analogs with other substituents | Replacement of 4'-fluoro with other groups | Generally lower affinity | [7] |

Table 1: Influence of the 4'-Fluorophenyl Group on Dopamine D2 Receptor Affinity.

The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring and the adjacent carbonyl group, which can impact receptor binding. Furthermore, the small size of the fluorine atom allows it to be well-tolerated within the binding site.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the carbonyl group and the fluorine atom makes the fluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr), although under relatively harsh conditions. This reactivity is generally not a concern under physiological conditions but is relevant for the synthesis of butyrophenone analogs. The reaction typically proceeds via a Meisenheimer complex intermediate.[8]

Experimental Protocols

In Vitro Metabolism of Butyrophenones

This protocol outlines a general procedure for studying the metabolism of a fluorophenyl-containing butyrophenone using human liver microsomes.

Objective: To identify and quantify the metabolites formed from a test butyrophenone.

Materials:

-

Test butyrophenone

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (for quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, pre-incubate the test butyrophenone (e.g., at 1 µM) with HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold ACN or methanol containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test butyrophenone for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test butyrophenone for the D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand (e.g., [³H]-Spiperone)

-

Test butyrophenone

-

Non-specific binding control (e.g., Haloperidol at a high concentration)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test butyrophenone at various concentrations, vehicle (for total binding), or the non-specific binding control.

-

Incubation: Add the cell membranes to initiate the binding reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

Conclusion

The fluorophenyl group is a cornerstone of the butyrophenone class of antipsychotics, imparting both metabolic stability and high affinity for the dopamine D2 receptor. While the C-F bond is exceptionally strong, the fluorophenyl moiety is not metabolically silent and can undergo oxidative metabolism. Understanding the interplay between the electronic properties of the fluorophenyl group and its metabolic fate and receptor interactions is crucial for the rational design of new butyrophenone derivatives with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the reactivity of this important chemical entity in drug discovery and development.

References

- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbon–fluorine bond cleavage mediated by metalloenzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 4'-Fluorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4'-Fluorobutyrophenone, a significant intermediate in the synthesis of various pharmaceutical compounds, particularly within the class of butyrophenone antipsychotics. This document details the key analytical techniques employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis, purification, and spectroscopic analyses are provided. Furthermore, this guide explores the pharmacological context of 4'-Fluorobutyrophenone, visualizing its presumed mechanism of action through the dopamine D2 receptor signaling pathway, which is a common target for butyrophenone-based therapeutics.

Introduction

4'-Fluorobutyrophenone, with the chemical formula C₁₀H₁₁FO, is an aromatic ketone that serves as a crucial building block in organic synthesis. Its structural motif is central to a number of antipsychotic drugs which are known to exhibit their therapeutic effects through the antagonism of dopamine receptors in the central nervous system.[1][2] Notably, 4'-Fluorobutyrophenone is a known human metabolite of bromperidol.[3] A thorough understanding of its structural and chemical properties is therefore paramount for the development of novel therapeutics, quality control in pharmaceutical manufacturing, and for metabolic studies. This guide aims to consolidate the key analytical data and methodologies for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Fluorobutyrophenone is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁FO | [3] |

| Molecular Weight | 166.19 g/mol | [3] |

| IUPAC Name | 1-(4-fluorophenyl)butan-1-one | [3] |

| CAS Number | 582-83-2 | [3] |

| Appearance | White to amber to dark green clear liquid | [4] |

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4'-Fluorobutyrophenone is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will exhibit splitting patterns characteristic of a para-substituted benzene ring, with coupling to the fluorine atom. The aliphatic protons of the butyryl chain will appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.

Table 1: Predicted ¹H NMR Spectral Data for 4'-Fluorobutyrophenone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | dd | 2H | Aromatic (ortho to C=O) |

| ~7.2 | t | 2H | Aromatic (ortho to F) |

| ~2.9 | t | 2H | -CH₂- (alpha to C=O) |

| ~1.7 | sextet | 2H | -CH₂- |

| ~1.0 | t | 3H | -CH₃ |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The carbon atoms of the fluorinated benzene ring will exhibit splitting due to coupling with the ¹⁹F nucleus (C-F coupling). The carbonyl carbon will appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 4'-Fluorobutyrophenone

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~165 (d, ¹JCF) | C-F |

| ~133 (d, ⁴JCF) | C (ipso to C=O) |

| ~131 (d, ³JCF) | CH (ortho to C=O) |

| ~115 (d, ²JCF) | CH (ortho to F) |

| ~38 | -CH₂- (alpha to C=O) |

| ~18 | -CH₂- |

| ~14 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the carbonyl group, aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-F bond.

Table 3: Predicted FT-IR Spectral Data for 4'-Fluorobutyrophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

| ~840 | Strong | Aromatic C-H bend (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 4'-Fluorobutyrophenone is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 4'-Fluorobutyrophenone

| m/z | Relative Intensity | Assignment |

| 166 | Moderate | [M]⁺ |

| 123 | High | [M - C₃H₇]⁺ (loss of propyl radical) |

| 95 | Moderate | [C₆H₄F]⁺ (fluorophenyl fragment) |

Experimental Protocols

Synthesis of 4'-Fluorobutyrophenone via Friedel-Crafts Acylation

This protocol is adapted from the general procedure for Friedel-Crafts acylation.[7][8]

Workflow for the Synthesis of 4'-Fluorobutyrophenone

Caption: A typical workflow for the synthesis of 4'-Fluorobutyrophenone.

Materials:

-

Fluorobenzene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a stirred solution of anhydrous aluminum chloride in anhydrous dichloromethane, cooled in an ice bath, add butyryl chloride dropwise.

-

To this mixture, add fluorobenzene dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4'-Fluorobutyrophenone.

NMR Spectroscopic Analysis

Procedure:

-

Dissolve approximately 10-20 mg of the purified 4'-Fluorobutyrophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[9]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled experiment should be run with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

FT-IR Spectroscopic Analysis

Procedure (KBr Pellet Method): [10]

-

Grind a small amount (1-2 mg) of the liquid 4'-Fluorobutyrophenone with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Alternatively, for a liquid sample, a thin film can be prepared between two KBr plates.

-

Place the KBr pellet or plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding 16 or 32 scans for a good quality spectrum.

-

Perform a background scan of the empty spectrometer to subtract atmospheric contributions.

Mass Spectrometric Analysis

Procedure (GC-MS):

-

Prepare a dilute solution of 4'-Fluorobutyrophenone in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject an aliquot (typically 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The gas chromatograph will separate the compound from any impurities.

-

The mass spectrometer will ionize the compound (typically by electron ionization at 70 eV) and separate the resulting ions based on their mass-to-charge ratio.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Pharmacological Relevance: Dopamine D2 Receptor Signaling Pathway

Butyrophenones are a class of antipsychotic drugs that primarily exert their therapeutic effect by acting as antagonists at dopamine D2 receptors.[7][11] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is implicated in the positive symptoms of psychosis.[11] By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission.

Dopamine D2 Receptor Antagonism by Butyrophenones

Caption: The antagonistic action of butyrophenones at the dopamine D2 receptor.

This antagonism leads to a decrease in the inhibition of adenylyl cyclase, which in turn modulates the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA), ultimately leading to a reduction in the postsynaptic neuronal response and the alleviation of psychotic symptoms.

Conclusion

This technical guide has provided a detailed framework for the structural analysis and characterization of 4'-Fluorobutyrophenone. The spectroscopic data, when taken together, provide an unambiguous confirmation of its molecular structure. The experimental protocols outlined herein offer a practical guide for the synthesis, purification, and analysis of this important pharmaceutical intermediate. Furthermore, the visualization of its likely mechanism of action within the dopamine signaling pathway underscores its relevance in the field of medicinal chemistry and drug development. This comprehensive information is intended to be a valuable resource for researchers and scientists working with this compound and its derivatives.

References

- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 2. Butyrophenone | drug | Britannica [britannica.com]

- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 5. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 6. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. litfl.com [litfl.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. What is the mechanism of Bromperidol? [synapse.patsnap.com]

The Discovery and History of Fluorinated Butyrophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a revolutionary period in psychopharmacology, largely initiated by the discovery of chlorpromazine. This era of exploration led to the serendipitous discovery of the butyrophenone class of antipsychotics, a development that would profoundly shape the understanding and treatment of psychosis. At the forefront of this innovation was Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium.[1] Their work, initially aimed at developing novel analgesics, unexpectedly unveiled a new class of neuroleptics, with the fluorinated butyrophenone, haloperidol, as its cornerstone.[1][2] The strategic incorporation of a fluorine atom proved to be a pivotal element in the potent antipsychotic activity of these compounds, solidifying the role of fluorine in modern medicinal chemistry. This guide provides an in-depth technical overview of the discovery, history, and pharmacological significance of fluorinated butyrophenones.

A Serendipitous Breakthrough: From Analgesics to Neuroleptics

The story of butyrophenones begins in the late 1950s, a time of intense research to find new antipsychotic agents following the success of chlorpromazine.[1][3] The research at Janssen Pharmaceutica was initially focused on synthesizing derivatives of pethidine (meperidine), a synthetic opioid, with the goal of creating more potent painkillers.[2][4] During the systematic modification and screening of these compounds, Janssen's team observed that some of the newly synthesized molecules induced a state of calmness and rigidity in mice, a pharmacological profile distinct from the expected analgesic effects.[2] This observation was a critical turning point, shifting the research focus towards exploring the neuroleptic potential of these compounds.

This line of inquiry culminated in the synthesis of haloperidol (R-1625) by Bert Hermans on February 11, 1958.[4][5] Animal studies quickly revealed that haloperidol's pharmacological action was similar to that of chlorpromazine but significantly more potent.[5][6] This groundbreaking discovery laid the foundation for the development of the entire class of butyrophenone antipsychotics.[1]

Haloperidol: The Archetypal Fluorinated Butyrophenone

Haloperidol emerged as the most prominent member of the butyrophenone class and remains a widely used antipsychotic.[7][8] It was approved by the U.S. Food and Drug Administration (FDA) on April 12, 1967, and marketed as Haldol.[7]

Chemical Structure:

-

IUPAC Name: 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[9]

-

Chemical Formula: C21H23ClFNO2

The introduction of haloperidol into clinical practice had a profound impact on the treatment of schizophrenia, particularly in managing the positive symptoms such as hallucinations and delusions.[5][10] Its efficacy solidified the "dopamine hypothesis" of schizophrenia, which posits that an overactivity of dopamine neurotransmission is central to the pathophysiology of the disorder.

The Strategic Role of Fluorine

The presence of a fluorine atom, specifically in the para-position of the phenyl ring of the butyrophenone moiety, is a hallmark of this class of antipsychotics. The incorporation of fluorine is not incidental; it is a deliberate and strategic choice in medicinal chemistry to enhance the pharmacological properties of a molecule.[11][12]

The C-F bond is highly polarized and stronger than a C-H bond, which imparts several advantageous properties:

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, leading to a longer half-life and improved bioavailability.[11][12]

-

Enhanced Receptor Binding: The high electronegativity of fluorine can lead to more favorable interactions with the target receptor, increasing binding affinity and potency.[11]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.[11]

Structure-Activity Relationships (SAR)

The SAR of fluorinated butyrophenones has been extensively studied to understand the structural requirements for antipsychotic activity.

| Structural Feature | Importance for Activity | Notes |

| Butyrophenone Chain | Essential | Shortening or lengthening the three-carbon propyl chain between the ketone and the nitrogen atom generally decreases potency.[9] |

| Keto Group | Important | Replacing the keto oxygen with sulfur, carbon, or a hydroxyl group reduces neuroleptic activity.[9] |

| Tertiary Amino Group | Crucial | This basic nitrogen is essential for activity and is typically part of a piperidine ring. |

| p-Fluorophenyl Group | Optimal for Potency | The fluorine atom at the para-position of the phenyl ring attached to the carbonyl group is a key feature for high potency. |

| Piperidine Ring Substituents | Modulate Activity & Selectivity | The nature and position of substituents on the piperidine ring significantly influence the pharmacological profile, including affinity for different receptors. |

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for typical butyrophenone antipsychotics like haloperidol is the high-affinity antagonism of the dopamine D2 receptor in the mesolimbic and mesocortical pathways of the brain.[7][9] This blockade is believed to be responsible for their efficacy in treating the positive symptoms of schizophrenia.